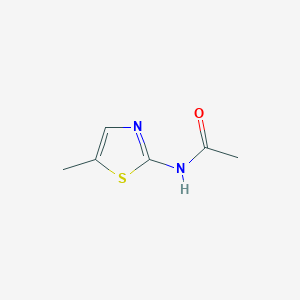

2-Acetamido-5-methylthiazole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-3-7-6(10-4)8-5(2)9/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAPKQNASNXGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305403 | |

| Record name | 2-Acetamido-5-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61996-32-5 | |

| Record name | 61996-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamido-5-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Acetamido 5 Methylthiazole and Its Precursors

Synthesis of 2-Amino-5-methylthiazole (B129938)

The formation of the 2-amino-5-methylthiazole ring system is typically achieved through the reaction of a three-carbon aldehyde or its equivalent with thiourea (B124793). Several key methods have been reported, each utilizing a different starting material.

Cyclocondensation Reactions of 2-Chloropropionaldehyde and Thiourea

A high-yield method for the preparation of 2-amino-5-methylthiazole involves the cyclocondensation of 2-chloropropionaldehyde with thiourea. This reaction is typically carried out in an aqueous medium. The process involves adding thiourea to an aqueous solution of 2-chloropropionaldehyde and heating the mixture. Reaction temperatures can range from 20 to 120°C, with a preferred range of 40 to 100°C. The reaction time is generally between 0.3 and 24 hours. This method has been reported to produce 2-amino-5-methylthiazole in yields as high as 92.0%. google.com One specific example involved heating the reaction solution to 60-80°C for 3 hours, followed by neutralization to precipitate the product. google.com Another report cites a yield of 78% when the cyclocondensation is heated in toluene.

Cyclocondensation of 2-Bromopropionaldehyde Diethyl Acetal and Thiourea

An alternative synthesis route utilizes 2-bromopropionaldehyde diethyl acetal and thiourea. When these reactants are heated in water, they undergo cyclocondensation to form 2-amino-5-methylthiazole. This method has been reported to have a yield of 48%.

Cyclocondensation of 2-Bromopropionaldehyde Hydrate (B1144303) and Thiourea

A similar approach involves the reaction of 2-bromopropionaldehyde hydrate with thiourea. Heating these components together also results in the formation of 2-amino-5-methylthiazole. This particular method has been documented to provide a yield of 69%.

Cyclocondensation of Chlorinated Propyl Alcohol and Thiourea

2-Amino-5-methylthiazole can also be synthesized through the cyclocondensation of chlorinated propyl alcohol and thiourea. This reaction is carried out by heating the reactants in water. A yield of 79% has been reported for this synthetic pathway.

| Precursor 1 | Precursor 2 | Solvent | Yield (%) |

| 2-Chloropropionaldehyde | Thiourea | Water | 92.0 |

| 2-Chloropropionaldehyde | Thiourea | Toluene | 78 |

| 2-Bromopropionaldehyde diethyl acetal | Thiourea | Water | 48 |

| 2-Bromopropionaldehyde hydrate | Thiourea | Water | 69 |

| Chlorinated propyl alcohol | Thiourea | Water | 79 |

Acetylation of 2-Amino-5-methylthiazole to 2-Acetamido-5-methylthiazole

The final step in the synthesis of this compound is the acetylation of the amino group of 2-amino-5-methylthiazole.

Reaction with Acetic Anhydride

A common and convenient method for the acetylation of primary amines is the use of acetic anhydride. The reaction of 2-amino-5-methylthiazole with acetic anhydride results in the formation of the corresponding N-acetylated product, this compound. nih.gov This type of acylation is a widely used transformation in organic synthesis. nih.gov While specific reaction conditions and yields for the acetylation of 2-amino-5-methylthiazole were not detailed in the provided search results, the acetylation of a similar compound, 2-amino-5-(4-acetylphenylazo)-thiazole, is achieved through a solvent-free reaction with acetic anhydride, highlighting the feasibility of this method. nih.gov

Synthesis of Related Acetamido-Thiazole Intermediates

The construction of complex acetamido-thiazole molecules relies on a series of well-defined synthetic steps, beginning with the formation of a core amino-thiazole ester.

Ethyl 2-Amino-4-methylthiazole-5-carboxylate as a Precursor

The synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate serves as a critical entry point for various functionalized thiazole (B1198619) derivatives. A common and efficient method for its preparation involves the reaction of ethyl 2-chloroacetoacetate with thiourea. google.com This reaction is a classic example of the Hantzsch thiazole synthesis.

In a typical procedure, thiourea and sodium carbonate are added to a solution of ethanol (B145695). The mixture is heated, and ethyl 2-chloroacetoacetate is added dropwise. The reaction is then maintained at an elevated temperature for several hours to ensure completion. google.com After cooling, the product is isolated through filtration, neutralization, and subsequent purification. This method is noted for its high yield (often exceeding 98%) and relatively short reaction times. google.com

| Reactants | Reagents/Solvents | Conditions | Outcome |

|---|---|---|---|

| Ethyl 2-chloroacetoacetate, Thiourea | Ethanol, Sodium Carbonate, Caustic Soda | Initial heating to 40-55°C, followed by insulation at 60-70°C for 5-5.5 hours. | Formation of Ethyl 2-amino-4-methylthiazole-5-carboxylate with >98% yield. |

Synthesis of Ethyl 2-Acetamido-4-methylthiazole-5-carboxylate

With the amino-thiazole precursor in hand, the next step involves the acetylation of the 2-amino group to yield Ethyl 2-acetamido-4-methylthiazole-5-carboxylate. This transformation is a standard acylation reaction. The amino group on the thiazole ring reacts with an acetylating agent, such as acetic anhydride or acetyl chloride, to form the corresponding acetamido derivative. researchgate.net The reaction is typically carried out in a suitable solvent, and often in the presence of a base like pyridine to neutralize the acidic byproduct. researchgate.net This step is crucial for modifying the electronic properties and biological activity of the molecule.

| Reactant | Reagents/Solvents | Conditions | Product |

|---|---|---|---|

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Acetic Anhydride or Acetyl Chloride, Pyridine (optional) | Stirring at controlled temperature. | Ethyl 2-acetamido-4-methylthiazole-5-carboxylate |

Formation of 2-Acetamido-4-methylthiazole-5-carboxylic Acid Hydrazide

The conversion of the ethyl ester to a carboxylic acid hydrazide is a key transformation for creating intermediates used in the synthesis of various heterocyclic compounds. The formation of 2-Acetamido-4-methylthiazole-5-carboxylic Acid Hydrazide is achieved through the reaction of Ethyl 2-acetamido-4-methylthiazole-5-carboxylate with hydrazine (B178648) hydrate. nih.govresearchgate.net

This process, known as hydrazinolysis, typically involves heating the ester with an excess of hydrazine hydrate in a protic solvent like ethanol. nih.gov The reaction mixture is refluxed for several hours, during which the nucleophilic hydrazine displaces the ethoxy group of the ester to form the more stable hydrazide. Upon cooling, the product often precipitates from the solution and can be collected by filtration.

| Reactant | Reagents/Solvents | Conditions | Product |

|---|---|---|---|

| Ethyl 2-acetamido-4-methylthiazole-5-carboxylate | Hydrazine Hydrate, Ethanol | Reflux for several hours. | 2-Acetamido-4-methylthiazole-5-carboxylic Acid Hydrazide |

N-acetyl-2-acetamido-4-methylthiazole-5-carboxylic acid hydrazide synthesis

Typically, the hydrazide would be dissolved in a suitable aprotic solvent, and a mild acetylating agent like acetic anhydride would be added, often at a controlled temperature to prevent side reactions. The reaction would lead to the formation of the N-acetylated product, where one of the hydrogens on the terminal nitrogen of the hydrazide moiety is replaced by an acetyl group.

| Reactant | Reagents/Solvents | Conditions | Product |

|---|---|---|---|

| 2-Acetamido-4-methylthiazole-5-carboxylic Acid Hydrazide | Acetic Anhydride, Aprotic Solvent (e.g., Dichloromethane, THF) | Controlled temperature (e.g., 0°C to room temperature). | N-acetyl-2-acetamido-4-methylthiazole-5-carboxylic acid hydrazide |

General Synthetic Approaches for Thiazole Derivatives

The synthesis of the thiazole ring is a cornerstone of heterocyclic chemistry, with several named reactions developed for its construction.

Conventional Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and widely used methods for preparing thiazole derivatives. The reaction involves the cyclocondensation of an α-halocarbonyl compound (such as an α-haloketone or α-haloester) with a thioamide-containing compound.

The mechanism begins with the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-halocarbonyl compound, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the aromatic thiazole ring. The synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate from ethyl 2-chloroacetoacetate and thiourea is a prime example of this reaction, where thiourea provides the N-C-S backbone and the α-haloester provides the remaining atoms of the ring. google.comgoogle.com

Acylamino-ketone Reaction with Phosphorus Pentasulfide

One of the classical methods for synthesizing thiazoles involves the cyclization of α-acylamino ketones using a potent thiating agent, most commonly phosphorus pentasulfide (P₄S₁₀). This reaction is a variant of the Robinson-Gabriel synthesis, which traditionally produces oxazoles. By substituting the dehydrating agent with a sulfur source like phosphorus pentasulfide, the reaction pathway is diverted to yield the corresponding thiazole. encyclopedia.pubscispace.com

The general mechanism involves the conversion of the ketone's carbonyl oxygen and the amide's carbonyl oxygen into thiones. The nucleophilic sulfur of the thioamide then attacks the electrophilic carbon of the thioketone, initiating an intramolecular cyclization. A subsequent dehydration step results in the formation of the aromatic thiazole ring. scispace.com The reaction typically requires heating. encyclopedia.pub For the synthesis of a 2-substituted-5-methylthiazole, the starting material would be an α-acylamino ketone with a methyl group adjacent to the ketone function.

Key Features of the Acylamino-ketone Reaction:

Starting Materials : An α-acylamino ketone is the essential precursor.

Reagent : Phosphorus pentasulfide (P₄S₁₀) acts as the thiating and cyclizing agent.

Conditions : The reaction is typically conducted under heating. encyclopedia.pub

Table 1: Synthesis of Thiazoles via Phosphorus Pentasulfide

This table outlines the foundational reaction for thiazole synthesis using α-acylamino ketones and phosphorus pentasulfide.

| Precursor | Reagent | Product Type | Reference |

| α-Acylamino-ketone | Phosphorus Pentasulfide | Substituted Thiazole | scispace.com |

Multi-component Reactions in Thiazole Synthesis

The classic Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide (or a compound containing a thioamide moiety, such as thiourea or thiosemicarbazide). encyclopedia.pubnih.gov This reaction is a cornerstone of thiazole chemistry and can be performed as a one-pot, three-component reaction. For instance, an α-haloketone, a thioamide source, and another component like an aldehyde can be combined to generate highly substituted thiazoles. nih.govacgpubs.org

Modern variations of this MCR have been developed using different catalysts, solvents, and energy sources to improve yields, shorten reaction times, and enhance the environmental friendliness of the process. nih.gov These methods provide robust pathways to 2-aminothiazole (B372263) precursors, which can then be acylated to yield compounds like this compound. For example, the reaction of chloroacetone (an α-haloketone) with thiourea directly yields 2-amino-5-methylthiazole.

Research Findings in Multi-component Thiazole Synthesis:

Catalysis : A range of catalysts can be employed, including silica-supported tungstosilisic acid and KF/Clinoptilolite nanoparticles, which can often be recovered and reused. nih.govnih.gov

Reaction Conditions : Methodologies have been developed using conventional heating, as well as energy-efficient alternatives like ultrasonic and microwave irradiation. nih.govnih.gov

Versatility : MCRs allow for the synthesis of a wide library of thiazole derivatives by simply varying the starting components. nih.goviau.ir Yields are often good to excellent, ranging from 79% to over 90% in some optimized procedures. nih.govnih.gov

Table 2: Examples of Multi-component Reactions for Thiazole Synthesis

This interactive table presents various MCRs used to produce diverse thiazole derivatives, highlighting the flexibility of this synthetic approach.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Yield | Reference |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted Benzaldehydes | Silica supported tungstosilisic acid / Ultrasonic | Substituted Hantzsch Thiazole Derivatives | 79-90% | nih.gov |

| Secondary Amine | Benzoyl Isothiocyanate | Dialkyl Acetylenedicarboxylates | Trypsin from porcine pancreas / 45°C | Substituted Thiazole Derivatives | up to 94% | nih.gov |

| Aldehydes | Benzoyl Isothiocyanate | Alkyl Bromides | KF/Clinoptilolite nanoparticles / Water, 100°C | Substituted Thiazole Derivatives | Good to Excellent | nih.gov |

| 2-Bromoacetophenone | Thiosemicarbazide (B42300) | Steroidal Carbonyl Compounds | Microwave heating / Ethanol, 60°C | Novel Steroidal Thiazole Derivatives | 80-85% | nih.gov |

Derivatization Strategies and Novel Compound Synthesis

Synthesis of Arylidine Derivatives

Arylidine derivatives of thiazole-containing scaffolds are frequently synthesized through condensation reactions. While direct synthesis from 2-acetamido-5-methylthiazole can be challenging, a common approach involves the utilization of a closely related intermediate, such as a thiazolidinone derivative. For instance, new 5-substituted-4-thiazolidinone derivatives can be synthesized and subsequently reacted with various aryl and heteroaryl aldehydes to yield the corresponding 5-arylidene derivatives.

Another route involves the synthesis of 2-arylidene-5,6-dihydroimidazo[2,1-b]thiazoles. This is achieved by reacting 5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one with substituted benzaldehydes in boiling acetic acid in the presence of anhydrous sodium acetate (B1210297). This reaction leads to the formation of new 2-arylidene-substituted fused thiazole (B1198619) systems. uran.ua

A general procedure for the synthesis of 2-arylidene substituted imidazo[2,1-b]thiazoles is as follows: A solution of 5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one (3.5 mmol) in acetic acid (5 mL) is treated with anhydrous sodium acetate (0.39 mmol) and the respective aldehyde (0.39 mmol). The mixture is boiled for 3 hours, cooled, and the resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol (B145695). uran.ua

| Derivative | Yield (%) | Melting Point (°C) |

|---|---|---|

| (Z)-2-(3-Hydroxybenzylidene)-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one | 62 | >250 |

| (Z)-4-{(3-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-(3H)-ylidene)methyl}benzoic acid | 81 | >250 |

Formation of Semicarbazide and Thiosemicarbazide (B42300) Derivatives

Semicarbazide and thiosemicarbazide derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and are known to possess a wide range of biological activities. ajchem-b.com The synthesis of these derivatives often involves the reaction of a hydrazine-containing compound with an isocyanate or isothiocyanate.

Starting from a 2-amino-5-methylthiazole (B129938) derivative, one can synthesize an acetohydrazide intermediate. For example, 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide can be prepared by refluxing the corresponding ethyl ester with hydrazine (B178648) hydrate (B1144303) in absolute ethanol. nih.gov This acetohydrazide can then be converted to a thiosemicarbazide.

A general method for synthesizing thiosemicarbazide derivatives involves the reaction of a hydrazide with an isothiocyanate in a suitable solvent like methanol (B129727), often with heating. mdpi.com For example, 1-(5′-nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-aryl-thiosemicarbazides were synthesized by heating 5-nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide with various aryl isothiocyanates in methanol. mdpi.com

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| 1-(5′-Nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-phenyl-thiosemicarbazide | 79 | 240–242 |

N-Formyl-2-acetamido-4-methylthiazole-5-carboxylic Acid Hydrazide Synthesis

The synthesis of N-formyl-2-acetamido-4-methylthiazole-5-carboxylic acid hydrazide would likely proceed through a multi-step process. A key intermediate would be the corresponding carboxylic acid hydrazide. The synthesis of hydrazide-hydrazones of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid has been reported, which provides a relevant synthetic strategy. mdpi.com In this process, the hydrazide is condensed with an appropriate aldehyde in an ethanol environment. mdpi.com

To obtain the target N-formyl derivative, one could first synthesize 2-acetamido-4-methylthiazole-5-carboxylic acid hydrazide. This could potentially be achieved by converting the carboxylic acid or its ester to the hydrazide using hydrazine hydrate. Subsequent formylation of the hydrazide would yield the final product.

A related synthesis is that of 4-methyl-5-formylthiazole, which is a key intermediate for some pharmaceuticals. This can be prepared by the hydrogenation of 4-methylthiazole-5-carboxylic acid chloride catalyzed by Pd/BaSO4. nih.gov

| Starting Hydrazide | Aldehyde | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide | Substituted aldehydes | Reflux in ethanol for 3 h | 57-98 |

N-Substituted Benzenesulfonyl-2-acetamido-4-methylthiazole-5-carboxylic Acid Hydrazides

The synthesis of N-substituted benzenesulfonyl derivatives of 2-acetamido-4-methylthiazole-5-carboxylic acid hydrazides can be approached by first preparing the core 2-amino-4-methylthiazole-5-carboxylic acid structure. Acylation of the ethyl ester of 2-amino-4-methylthiazole-5-carboxylic acid with arylsulfonyl chlorides can yield 2-(arylsulfonyl)amino derivatives. researchgate.net

A related synthesis of substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives has been described. researchgate.net This involves the cyclization of ethyl acetoacetate (B1235776) to form ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, followed by in situ amide formation with a substituted benzoic acid. A similar strategy could be employed using substituted benzenesulfonyl chlorides. The resulting ester could then be converted to the hydrazide.

Imidazo[2,1-b]thiazole (B1210989) Derivatives

Imidazo[2,1-b]thiazoles are a class of fused heterocyclic compounds with a wide range of biological activities. mdpi.com Their synthesis often starts from 2-aminothiazole (B372263) derivatives. A practical method for the synthesis of new imidazo[2,1-b]thiazole derivatives involves the reaction of a 2-aminothiazole with an α-bromoketone in refluxing ethanol. researchgate.net

For instance, 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives have been synthesized by treating α-bromo-4-(methylsulfonyl)acetophenone with 2-aminothiazole. nih.gov To start from this compound, a deacetylation step would be necessary to yield the free amino group required for the cyclization reaction.

Microwave-assisted green synthesis has also been employed to produce imidazo[2,1-b]thiazole derivatives. This involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with phenacyl bromides in the presence of polyethylene (B3416737) glycol-400 (PEG-400). researchgate.net

| Starting Materials | Reaction Conditions | Product Type |

|---|---|---|

| 2-aminothiazole and α-bromoketones | Reflux in ethanol | Imidazo[2,1-b]thiazole derivatives |

| α-bromo-4-(methylsulfonyl)acetophenone and 2-aminothiazole | - | 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole |

Schiff Bases Derivatives

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized by the condensation of primary amines with active carbonyl compounds. nih.gov 2-Amino-5-methylthiazole is a common precursor for the synthesis of thiazole-based Schiff bases. The reaction involves the condensation of the 2-amino group with various aldehydes. nih.govsjpas.com

A general method for the synthesis of Schiff bases from 2-amino-5-methylthiazole derivatives involves refluxing the aminothiazole with an appropriate aldehyde in methanol, often with a few drops of glacial acetic acid as a catalyst. nih.gov The reaction mixture is then cooled, and the product precipitates. nih.gov Microwave irradiation has also been utilized as an eco-friendly method for the synthesis of Schiff bases from 2-aminothiazoles, offering shorter reaction times and good yields. scispace.com

| Starting Amine | Carbonyl Compound | Reaction Conditions | Product |

|---|---|---|---|

| 2-((2-Amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-5-thiol | Substituted aldehydes | Reflux in methanol with glacial acetic acid for 6 h | Schiff bases (azomethine derivatives) |

Methyl 2-amino-5-methylthiazole-4-carboxylate Derivatives

Derivatives of methyl 2-amino-5-methylthiazole-4-carboxylate are important building blocks in organic synthesis. tandfonline.com A practical one-pot procedure for the synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates has been developed. This method involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS), followed by the addition of thiourea (B124793) or its N-substituted derivatives. tandfonline.com

For example, to a mixture of ethyl acetoacetate in water and THF below 0°C, NBS is added. After stirring, thiourea is added, and the mixture is heated to 80°C. tandfonline.com This yields ethyl 2-amino-4-methylthiazole-5-carboxylate. To obtain the methyl ester, methyl acetoacetate would be used as the starting material.

| Starting Materials | Reagents | Reaction Conditions | Product |

|---|---|---|---|

| Ethyl acetoacetate | N-bromosuccinimide, Thiourea | Water/THF, 0°C to 80°C | Ethyl 2-amino-4-methylthiazole-5-carboxylate |

2-Mercapto-N-(thiazol-2-yl)acetamide Derivatives

The synthesis of acetamide (B32628) derivatives from mercapto-containing thiazoles represents a significant strategy for developing new biologically active agents. A general synthetic pathway involves a two-step process. Initially, a key intermediate is formed by reacting a mercapto-thiazole compound, such as 2-mercaptobenzothiazole, with chloroacetyl chloride. acs.orgnih.gov This intermediate is then treated with a variety of aryl or heterocyclic amines to yield the final target derivatives. acs.orgnih.gov

This synthetic approach allows for the introduction of diverse functionalities onto the acetamide nitrogen, creating a library of compounds for biological screening. The structures of the synthesized derivatives are typically confirmed using spectroscopic methods like Fourier transform infrared (FTIR), 1H NMR, and 13C NMR. acs.org For instance, in the 13C NMR spectra of such derivatives, the characteristic peak for the linker methylene (B1212753) (CH2) carbon is observed around 49.2–49.5 ppm, while the acetamide carbonyl carbon resonates further downfield at approximately 166–168 ppm. acs.org

2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol (B52307) Moiety

A series of novel derivatives featuring a 2-amino-5-methylthiazole core linked to a 1,3,4-oxadiazole-2-thiol moiety has been designed and synthesized. nih.govnih.gov The synthetic scheme for these compounds begins with the reaction of ethyl 2-bromo-3-oxopentanoate with thiourea to form an ester intermediate. researchgate.net This ester undergoes condensation with hydrazine hydrate to produce 2-(2-amino-5-methylthiazol-4-yl) acetohydrazide. researchgate.net The subsequent reaction with carbon disulphide in a basic alcoholic solution yields a key 1,3,4-oxadiazole-2-thiol intermediate. researchgate.net The final step involves the condensation of this intermediate with various substituted aldehydes to form the desired Schiff base derivatives. nih.govresearchgate.net

The synthesized compounds were characterized by elemental analyses, FT-IR, 1H NMR, and mass spectral studies and subsequently evaluated for their antioxidant properties. nih.govnih.gov The antioxidant activity was assessed using several radical scavenging assays, including DPPH, hydroxyl, nitric oxide, and superoxide (B77818) methods. nih.gov Certain compounds in the series demonstrated significant radical scavenging potential, which was attributed to the presence of electron-donating substituents on the aldehyde-derived aromatic ring. nih.govnih.gov

Table 1: Antioxidant Activity of Selected 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety

| Compound ID | Substituent (R) | Superoxide Radical Scavenging IC₅₀ (µg/mL) | Nitric Oxide Scavenging IC₅₀ (µg/mL) |

|---|---|---|---|

| 6a | 3,4-dimethoxy | 17.2 | 22.8 |

| 6c | 4-methoxy | 26.5 | 24.6 |

| 6e | 4-hydroxy, 3-methoxy | 18.6 | 23.4 |

| 6h | 4-chloro | 48.6 | 51.2 |

| Standard | Butylated Hydroxyanisole (BHA) | 15.4 | 21.5 |

Data sourced from a study on the antioxidant activity of newly synthesized 2-amino-5-methylthiazol derivatives. nih.govresearchgate.net

Thiazolidinone Conjugates of this compound

Molecular hybridization, which combines two or more pharmacophores into a single molecule, has been employed to create thiazolidinone conjugates of 5-methylthiazole (B1295346). nih.gov A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were synthesized and evaluated for their biological activities. nih.govnih.gov The synthesis involves introducing different arylidene substituents at the 5-position of the thiazolidinone moiety. nih.govnih.gov This derivatization is intended to modulate physicochemical properties like hydrophobicity and steric factors. nih.govnih.gov These compounds have been investigated for their anti-inflammatory and antimicrobial properties. nih.govnih.gov Structure-activity relationship (SAR) studies revealed that the biological activity of these conjugates is dependent on both the nature and the position of the substituent on the benzene (B151609) ring. nih.gov

Quinazoline-based Thiazole Derivatives

The synthesis of hybrid molecules incorporating both quinazoline (B50416) and thiazole rings has been an area of active research. nih.gov One synthetic approach involves the preparation of a key thiosemicarbazide intermediate from a substituted quinazoline precursor. nih.gov This intermediate is then reacted with various α-haloketones in a mixture of acetone (B3395972) and DMF to yield the final quinazoline-thiazole hybrids. nih.gov The reaction conditions, such as temperature and duration, are adjusted based on the specific α-haloketone used. nih.gov This modular synthesis allows for the creation of a diverse library of compounds for biological evaluation. mdpi.com Other strategies focus on building the thiazole ring onto a pre-existing quinazoline core or vice versa, offering flexibility in accessing different regioisomeric products. mdpi.com

Indole-linked Thiazoles

Indole (B1671886) and thiazole moieties have been combined to generate novel hybrid compounds with potential anticancer activity. mdpi.com One synthetic route involves the reaction of thioamides with 3-tosyloxypentane-2,4-dione to form a 5-acetylthiazole intermediate, which is then treated with arylhydrazines in polyphosphoric acid to construct the indole ring, resulting in 5-(2′-indolyl)thiazoles. mdpi.com

Another approach focuses on creating an amide linkage between the two heterocycles. For example, thiazolyl-indole-2-carboxamide derivatives have been synthesized via a peptide coupling reaction. nih.gov This involves reacting 1H-indole-2-carboxylic acid with ethyl-2-(2-aminothiazol-4-yl)acetate using coupling agents. nih.gov The resulting ester can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid or by reaction with hydroxylamine (B1172632) to form hydroxamic acid derivatives. nih.gov

Pyridazinone-Thiazole Hybrids

Researchers have developed pyridazinone-thiazole hybrids connected by an amide linkage. mdpi.com One such derivative, 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide, demonstrated notable anticonvulsant activity in both electroshock and chemo-shock seizure tests. mdpi.com The structure-activity relationship studies of these hybrids indicated that the presence of electron-withdrawing groups, such as chloro, bromo, or fluoro, on the phenyl ring attached to the pyridazinone core resulted in enhanced seizure protection. mdpi.com

Thiazole/Ethyl Thiazole Carboxylate-Acetamide Analogs

Two related series of acetamide analogs, one based on a thiazole core and the other on an ethyl thiazole carboxylate core, have been synthesized to explore their cytotoxic potential. dergipark.org.tr The synthesis begins with the preparation of 2-aminothiazole or ethyl 2-amino-5-methylthiazole-4-carboxylate. dergipark.org.tr These are then reacted with a chloroacetyl group. The resulting chloroacetamide intermediate is subsequently coupled with various mercapto derivatives (e.g., 1-methyl-1H-tetrazole-5-thiol, 1-methyl-1H-imidazole-2-thiol) in the presence of potassium carbonate in acetone to yield the final products. dergipark.org.tr

These novel compounds were evaluated for their in vitro cytotoxicity against several human cancer cell lines. dergipark.org.trresearchgate.net The results indicated that the combination of an ester group on the thiazole ring with a thiazoline (B8809763) moiety (compound 3g) was significantly effective, particularly against SH-SY5Y neuroblastoma cells. researchgate.net In contrast, hybrids containing a triazole moiety showed decreased antiproliferative activity. researchgate.net

Table 2: Cytotoxicity of Selected Thiazole/Ethyl Thiazole Carboxylate-Acetamide Analogs

| Compound ID | Core Structure | Coupled Moiety | Cell Line | IC₅₀ (µM) |

|---|---|---|---|---|

| 3d | Thiazole | 4-methyl-4H-1,2,4-triazole-3-thiol | SH-SY5Y | >100 |

| 3g | Ethyl Thiazole Carboxylate | 4,5-dihydrothiazole-2-thiol | SH-SY5Y | 1.93 |

| 3h | Ethyl Thiazole Carboxylate | 4-methyl-4H-1,2,4-triazole-3-thiol | SH-SY5Y | >100 |

| Doxorubicin (B1662922) | (Standard) | (Standard) | SH-SY5Y | 4.86 |

Data adapted from a study evaluating the cytotoxic effects of novel thiazole-acetamide analogs. dergipark.org.trresearchgate.net

2-Acetamido-4-methylthiazole-5-sulfonyl chloride and its applications

2-Acetamido-4-methylthiazole-5-sulfonyl chloride is a white to pale yellow crystalline solid with the chemical formula C₆H₇ClN₂O₃S₂ and a molecular weight of 254.71 g/mol . Its melting point is reported to be in the range of 161-164 °C. This compound serves as a crucial intermediate in the synthesis of various sulfonamides, a class of compounds known for their wide array of biological activities. chemimpex.com The presence of the highly reactive sulfonyl chloride (-SO₂Cl) group allows for its facile reaction with a variety of nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. chemimpex.com

The core of its utility lies in its role as a scaffold for generating new chemical entities. The thiazole moiety is a well-known pharmacophore present in numerous biologically active compounds, while the sulfonamide group is a key functional group in many established drugs. The combination of these two in a single, reactive molecule provides a powerful tool for drug discovery and development.

The primary derivatization strategy for 2-Acetamido-4-methylthiazole-5-sulfonyl chloride involves the nucleophilic substitution of the chloride on the sulfonyl group. This reaction is typically carried out by treating the sulfonyl chloride with an appropriate amine in the presence of a base to neutralize the hydrochloric acid byproduct. This straightforward approach allows for the introduction of a wide variety of substituents, leading to the synthesis of a library of novel 2-acetamido-4-methylthiazole-5-sulfonamide derivatives.

Synthesis of N-Substituted Sulfonamides:

A general synthetic scheme for the derivatization of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride is depicted below:

Figure 1: General reaction scheme for the synthesis of N-substituted 2-acetamido-4-methylthiazole-5-sulfonamides.

This reaction is highly versatile and can be adapted to a wide range of amines, including aliphatic, aromatic, and heterocyclic amines. The choice of the amine component is crucial in determining the physicochemical properties and potential biological activity of the final compound.

Detailed Research Findings:

While specific studies detailing the synthesis of a wide range of derivatives directly from 2-Acetamido-4-methylthiazole-5-sulfonyl chloride are not extensively documented in publicly available literature, the general reactivity of sulfonyl chlorides is well-established. Research in the broader field of thiazole-based sulfonamides has demonstrated the potential of such compounds as:

Antimicrobial Agents: The sulfonamide moiety is a classic antibacterial pharmacophore, and its incorporation into a thiazole ring system can lead to compounds with enhanced or novel antimicrobial profiles.

Anticancer Agents: Various sulfonamide derivatives have been investigated for their anticancer properties, often targeting specific enzymes or pathways involved in tumor growth.

Enzyme Inhibitors: The structural features of these molecules make them suitable candidates for designing inhibitors of various enzymes, such as carbonic anhydrases, kinases, and proteases.

One application mentioned in the literature is its use in a high-performance liquid chromatographic (HPLC) assay for the determination of acetazolamide, suggesting its utility as a derivatizing agent for analytical purposes. sigmaaldrich.com

The following interactive data table summarizes the key properties of the parent compound and provides a template for the characterization of its potential derivatives.

| Property | 2-Acetamido-4-methylthiazole-5-sulfonyl chloride | N-Aryl-2-acetamido-4-methylthiazole-5-sulfonamide (Example) | N-Alkyl-2-acetamido-4-methylthiazole-5-sulfonamide (Example) |

| Molecular Formula | C₆H₇ClN₂O₃S₂ | C₁₂H₁₂N₃O₃S₂ (for N-phenyl derivative) | C₈H₁₂N₃O₃S₂ (for N-ethyl derivative) |

| Molecular Weight | 254.71 g/mol | 326.38 g/mol (for N-phenyl derivative) | 278.35 g/mol (for N-ethyl derivative) |

| Appearance | White to pale yellow crystalline solid | Typically solid | Typically solid or oil |

| Melting Point (°C) | 161-164 | Variable | Variable |

| Key Functional Groups | Sulfonyl chloride, Amide, Thiazole | Sulfonamide, Amide, Thiazole, Aryl group | Sulfonamide, Amide, Thiazole, Alkyl group |

| Potential Applications | Intermediate for sulfonamide synthesis | Pharmaceutical research, Agrochemical research | Pharmaceutical research, Agrochemical research |

Novel Compound Synthesis and Potential Biological Evaluation:

The synthesis of novel compounds from 2-Acetamido-4-methylthiazole-5-sulfonyl chloride opens avenues for exploring new areas of biological activity. For instance, reaction with amino acids or their esters would lead to novel peptide-mimicking structures. Similarly, reaction with complex heterocyclic amines could generate compounds with unique three-dimensional shapes, making them interesting candidates for targeting protein-protein interactions.

Biological and Pharmacological Investigations of 2 Acetamido 5 Methylthiazole and Its Derivatives

Antimicrobial Activity Studies of 2-Acetamido-5-methylthiazole and its Derivatives

The thiazole (B1198619) scaffold, a core component of this compound, is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Researchers have extensively modified this core to develop novel derivatives, leading to significant investigations into their antimicrobial potential against a broad spectrum of pathogens. These studies explore their efficacy against various bacteria and fungi, including strains that have developed resistance to existing drugs.

Antibacterial Efficacy against Gram-positive Bacteria (e.g., S. aureus, B. subtilis)

Thiazole derivatives have demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In one study, a synthesized Co(II) complex incorporating a thiazole-derived ligand exhibited significant antibacterial activity, producing inhibition zones of 30.3 ± 0.6 mm against S. aureus and 25.7 ± 0.6 mm against B. subtilis. researchgate.net Other research has focused on phenylthiazole derivatives, which have shown the ability to inhibit the growth of various S. aureus strains, including methicillin-resistant variants, at concentrations ranging from 1.4 to 5.5 μg/mL. nih.gov

| Thiazole Derivative Type | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Co(II) complex | Staphylococcus aureus | 30.3 ± 0.6 mm inhibition zone | researchgate.net |

| Co(II) complex | Bacillus subtilis | 25.7 ± 0.6 mm inhibition zone | researchgate.net |

| Phenylthiazole (Lead compound 1a) | Staphylococcus aureus (MRSA strains) | MIC: 1.4 - 5.5 µg/mL | nih.gov |

Activity against Gram-negative Bacteria (e.g., E. coli, P. aeruginosa)

The efficacy of thiazole derivatives extends to Gram-negative bacteria, which are often more challenging to treat due to their complex outer membrane. A study on novel 5-methylthiazole (B1295346) based thiazolidinones revealed that several synthesized compounds demonstrated good activity against Escherichia coli. nih.govresearchgate.net For instance, one derivative recorded a minimum inhibitory concentration (MIC) in the range of 43.3–86.7 μM. nih.gov The same study found that ten of the fifteen derivatives were more potent against a resistant E. coli strain than the reference drugs. nih.govresearchgate.net Furthermore, certain compounds, when applied at their MIC, were capable of reducing Pseudomonas aeruginosa biofilm formation by more than 50%. nih.govresearchgate.net However, the activity is highly dependent on the specific chemical structure, as another series of thiazole derivatives designed to inhibit the GyrB enzyme showed no significant antibacterial activity against E. coli or P. aeruginosa at a concentration of 50 μM. nih.gov

| Thiazole Derivative Type | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| 5-Methylthiazole based thiazolidinone (Compound 7) | Escherichia coli | MIC: 43.3–86.7 µM | nih.gov |

| 5-Methylthiazole based thiazolidinones (Compounds 8, 13, 14) | Pseudomonas aeruginosa | >50% reduction in biofilm formation at MIC | nih.govresearchgate.net |

| GyrB-inhibiting thiazoles | E. coli & P. aeruginosa | No activity at 50 µM | nih.gov |

Efficacy against Drug-resistant Strains (e.g., Methicillin-resistant Staphylococcus aureus)

A critical area of research is the activity of new compounds against drug-resistant bacteria. Thiazole derivatives have emerged as a promising class in this regard. A focused library of phenylthiazole derivatives showed potent activity against 18 different clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), with MIC values between 0.5 and 3.0 μg/mL. nih.gov Notably, the lead compound and two of its derivatives demonstrated a rapid bactericidal effect, eliminating MRSA growth in vitro within just six hours. nih.gov Another derivative, 5-acetyl-4-methyl-2-(3-pyridyl) thiazole (AMPT), was found to have MIC50/90 values of 2/4 mg/L against MRSA, which were lower than those for vancomycin (B549263) and teicoplanin. bohrium.comnih.govresearchgate.net This compound also exhibited a time- and concentration-dependent bactericidal effect on multidrug-resistant MRSA isolates. bohrium.comnih.gov Additionally, studies on 5-methylthiazole based thiazolidinones found that one compound, in particular, had superior activity against resistant strains of MRSA, E. coli, and P. aeruginosa compared to ampicillin (B1664943) and streptomycin. nih.govresearchgate.net

| Thiazole Derivative | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Phenylthiazoles | 18 MRSA & VRSA clinical isolates | MIC: 0.5 - 3.0 µg/mL | nih.gov |

| 5-acetyl-4-methyl-2-(3-pyridyl) thiazole (AMPT) | MRSA isolates | MIC50/90: 2/4 mg/L | bohrium.comnih.govresearchgate.net |

| 5-Methylthiazole based thiazolidinone (Compound 12) | Resistant MRSA, E. coli, P. aeruginosa | Higher potency than ampicillin & streptomycin | nih.govresearchgate.net |

Activity against Mycobacterium tuberculosis

The 2-aminothiazole (B372263) scaffold has been identified as a promising starting point for the development of new anti-tubercular agents. nih.gov Research has shown that derivatives from this series can achieve sub-micromolar MICs against Mycobacterium tuberculosis. nih.gov The integrity of the thiazole core appears crucial for this activity, as its replacement with other heterocyclic systems led to a complete loss of efficacy. nih.gov Specific examples of potent compounds include thiadiazole-linked thiazole derivatives, with one compound demonstrating an MIC of 7.1285 μg/mL against the H37Ra strain. kthmcollege.ac.in In another study, methyl 2-amino-5-benzylthiazole-4-carboxylate, a 2-aminothiazole-4-carboxylate derivative, was found to be a highly potent inhibitor of the M. tuberculosis H37Rv strain, with an MIC of just 0.06 µg/mL (240 nM). nih.gov Further exploration of 2-aminothiazole derivatives identified a compound with significant antimycobacterial activity, showing an MIC value of 6.25 μM. researchgate.net

| Thiazole Derivative Type | Mycobacterial Strain | Observed Activity (MIC) | Reference |

|---|---|---|---|

| 2-Aminothiazole analogs | M. tuberculosis | Sub-micromolar concentrations | nih.gov |

| Thiadiazole-linked thiazole (Compound 5l) | M. tuberculosis H37Ra | 7.1285 µg/mL | kthmcollege.ac.in |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 µg/mL (240 nM) | nih.gov |

| 2-Aminothiazole derivative (Compound 7n) | M. tuberculosis H37Rv | 6.25 µM | researchgate.net |

Antifungal Efficacy (e.g., C. albicans)

In addition to antibacterial properties, thiazole derivatives have been investigated for their effectiveness against fungal pathogens like Candida albicans. A series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited very strong antifungal activity, with MIC values against C. albicans isolates ranging from 0.008 to 7.81 µg/mL, demonstrating potency similar to or greater than the conventional antifungal nystatin. nih.govnih.gov Similarly, a study on 5-methylthiazole based thiazolidinones showed that all tested compounds had antifungal activity, and a majority were more effective than ketoconazole (B1673606) against nearly all fungal strains evaluated. nih.govresearchgate.net Another successful example is a trisubstituted 2-amino-4,5-diarylthiazole derivative, which, after a structural modification, showed anti-C. albicans activity with a MIC80 of 9 μM, comparable to the widely used drug fluconazole. mdpi.com

| Thiazole Derivative Type | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | Candida albicans | MIC: 0.008 - 7.81 µg/mL | nih.govnih.gov |

| 5-Methylthiazole based thiazolidinones | Various fungal strains | Majority showed higher potency than ketoconazole | nih.govresearchgate.net |

| Trisubstituted 2-amino-4,5-diarylthiazole (Compound 5a8) | Candida albicans | MIC80: 9 µM | mdpi.com |

Proposed Mechanisms of Antimicrobial Action (e.g., enzyme inhibition like E. coli MurB, 14α-lanosterol demethylase)

Understanding the mechanism of action is key to developing more effective antimicrobial agents. For antifungal thiazole derivatives, a proposed mechanism involves interference with the fungal cell wall or cell membrane. nih.govnih.gov More specifically, molecular docking studies have suggested that some derivatives exert their effect by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.comsemanticscholar.org This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane, and its inhibition disrupts membrane integrity. gosset.aiwikipedia.org

In the antibacterial realm, various targets have been explored. The MurB enzyme, which is part of the pathway for synthesizing peptidoglycan precursors in bacteria, has been a target for thiazolidinone derivatives. nih.gov However, the success of enzyme inhibition in a lab setting does not always translate to whole-cell activity, as seen in thiazole derivatives targeting E. coli's GyrB, where cellular efflux pumps likely removed the compounds before they could act. nih.gov For M. tuberculosis, the β-ketoacyl synthase enzyme mtFabH was the intended target for a series of 2-aminothiazole-4-carboxylate derivatives. nih.gov Interestingly, the most potent compound against the bacterium did not inhibit this enzyme, indicating that it works through a different, yet-to-be-elucidated mechanism. nih.gov

Anticancer and Cytotoxicity Evaluations

The therapeutic potential of this compound and its derivatives has been a significant area of research, particularly in the context of oncology. These compounds have been subjected to rigorous evaluation to determine their efficacy in combating various cancer cell lines, with promising results that underscore their potential as anticancer agents.

Inhibition of Cancer Cell Proliferation

Thiazole-containing compounds are recognized as a class of heterocyclic structures with potent and selective antitumor properties. researchgate.net Research has demonstrated that derivatives of 2-aminothiazole exhibit significant inhibitory activity against a wide range of human cancer cell lines, including those affecting the breast, colon, lungs, and central nervous system. researchgate.net The versatility of the thiazole ring allows for modifications that can enhance its biological activity, making it a valuable scaffold in the design of new anticancer drugs.

Activity against specific cancer cell lines

The cytotoxic effects of this compound derivatives have been documented against a variety of specific cancer cell lines. For instance, certain derivatives have shown sensitivity against non-small cell lung cancer (Hop-92), ovarian cancer (IGROV1), and melanoma (SK-MEL-2) cell lines. scispace.com

One study synthesized two series of acetamide (B32628) derivatives, one incorporating a thiazole ring and the other an ethyl (4-methyl-thiazol-5-yl)carboxylate structure. These compounds were evaluated for their anticancer profiles against A549 non-small lung epithelial carcinoma, Caco-2 colon carcinoma, and SHSY-5Y neuroblastoma cells. researchgate.netdergipark.org.tr The results indicated a significant impact on SHSY-5Y cells, with higher selectivity compared to other cell lines. researchgate.netdergipark.org.tr

Further investigations into thiazole derivatives have revealed their activity against liver cancer (HepG2), colon cancer (HCT-116 and HT-29), and other cell lines. mdpi.com For example, a series of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues were screened for anticancer activity against HCT-116, HepG2, and HT-29 cell lines, with some analogues showing remarkable effectiveness. mdpi.com

Below is an interactive data table summarizing the activity of various this compound derivatives against different cancer cell lines.

Induction of Apoptosis

A key mechanism through which anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Research has shown that derivatives of 2-aminothiazole can trigger this process in cancer cells. ukrbiochemjournal.orgfao.org For example, novel 2-amino-5-benzylthiazole derivatives have been found to induce PARP1 and caspase 3 cleavage in leukemia cells. ukrbiochemjournal.orgfao.org These compounds also led to an increase in the pro-apoptotic Bim protein and the mitochondrion-specific EndoG nuclease, while decreasing the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.orgfao.org This modulation of apoptotic pathways highlights the potential of these compounds as targeted cancer therapies.

Furthermore, some thiazole derivatives have been shown to cause DNA single-strand breaks and fragmentation in leukemia cells without directly binding to or intercalating with DNA. ukrbiochemjournal.orgfao.org Studies on 4-Methylthiazole have demonstrated its ability to disrupt the mitochondrial membrane potential, activate caspase-3, and promote the release of cytochrome c in HL-60 leukemia cells, all of which are key indicators of apoptosis. researchgate.net

Comparison with Standard Anticancer Agents

The efficacy of novel anticancer compounds is often benchmarked against existing standard drugs. In this regard, derivatives of this compound have shown comparable or even superior activity to established agents like Doxorubicin (B1662922) and Cisplatin.

For instance, a compound combining ester groups on thiazole and thiazoline (B8809763) was found to be significantly more effective than doxorubicin and highly selective on SHSY-5Y neuroblastoma cells. researchgate.net In another study, certain 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues exhibited remarkable effectiveness against HCT-116, HepG2, and HT-29 cancer cell lines when compared to the standard drugs harmine (B1663883) and cisplatin. mdpi.com

A novel series of thiazole-based derivatives designed as tubulin polymerization inhibitors demonstrated significant antiproliferative activity against four cancer cell lines, with average GI50 values equivalent to the reference drugs doxorubicin and sorafenib (B1663141). nih.gov Some of these compounds were even more potent than doxorubicin and sorafenib against specific cell lines like the prostate PC-3 and breast MCF-7 cancer cell lines. nih.gov

Anti-inflammatory and Analgesic Properties

Beyond their anticancer potential, thiazole derivatives have also been investigated for their anti-inflammatory and analgesic properties, demonstrating their multifaceted therapeutic promise.

In vivo models (e.g., carrageenan-induced rat paw edema, acetic acid-induced writhing in mice)

The anti-inflammatory activity of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives has been evaluated in vivo using the carrageenan-induced mouse paw edema model. nih.gov Some of these compounds demonstrated moderate to good anti-inflammatory activity, with some even showing better activity than the reference drug indomethacin. nih.gov

In the realm of analgesia, the acetic acid-induced writhing test in mice is a commonly used model to assess the pain-relieving effects of compounds. scirp.org N-(benzo[d]thiazol-2-yl)acetamide and its 6-nitro derivative were subjected to this test and showed a significant reduction in the writhing response, indicating promising analgesic effects. jnu.ac.bdresearchgate.net For example, at a dose of 100 mg/kg, these compounds produced a 76% and 66% reduction in writhing in the first 5 minutes, respectively. jnu.ac.bd

Cyclooxygenase (COX) Inhibition (COX-1, COX-2 selectivity)

Derivatives of this compound have been the subject of investigation for their potential to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The two main isoforms, COX-1 and COX-2, play distinct physiological roles. COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is inducible and primarily associated with inflammation. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents to reduce gastrointestinal side effects.

A study on a series of thiazole carboxamide derivatives demonstrated varied inhibitory activity against both COX-1 and COX-2 enzymes. For instance, one of the most effective compounds from the series, compound 2b, exhibited potent, non-selective inhibition of both COX-1 and COX-2 with IC50 values of 0.239 µM and 0.191 µM, respectively. In contrast, compound 2a from the same series showed a degree of selectivity for COX-2, with an IC50 of 0.958 µM for COX-2 and a higher IC50 for COX-1, resulting in a selectivity ratio of 2.766. acs.org Another compound, 2j, also displayed preferential inhibition of COX-2 with a selectivity ratio of 1.507 and an IC50 value of 0.957 µM. acs.org

Conversely, research on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives identified them as a novel class of selective COX-1 inhibitors. These compounds were found to be active only against COX-1 enzymes, with an inhibitory effect superior to the reference drug naproxen. nih.gov This highlights the chemical diversity within thiazole derivatives and their potential to be tailored for selective inhibition of either COX isoform. The structure-activity relationship of thiazole derivatives indicates that the introduction of a methyl group at position 5 of the thiazole ring can lead to compounds with only COX-1 inhibitory activity, while the activity against lipoxygenase (LOX) is lost. nih.gov

Table 1: Cyclooxygenase (COX) Inhibition by Thiazole Carboxamide Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| 2a | - | 0.958 | 2.766 |

| 2b | 0.239 | 0.191 | 1.251 |

| 2j | - | 0.957 | 1.507 |

Data sourced from a study on thiazole carboxamide derivatives as COX inhibitors. acs.org

Lipoxygenase (LOX) Inhibition

The lipoxygenase (LOX) pathway is another important route in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent inflammatory mediators. Therefore, inhibition of LOX enzymes is a key target for anti-inflammatory drug development.

Research into the molecular mechanism of 5-lipoxygenase (5-LO) inhibition has identified 2-aminothiazoles as a novel class of inhibitors with unique characteristics. nih.gov Mechanistic studies have shown that these compounds can interact with the 5-LO enzyme. For example, unsubstituted aminophenols within this class were found to bind covalently to cysteine residues (C159 and C418) of human 5-LO. nih.gov However, dimethyl substitution of the aminophenol group prevented this covalent binding, leading to improved metabolic stability while retaining high potency in 5-LO activity assays. nih.gov

In contrast, a study on a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives found that these compounds failed to show remarkable LOX inhibition. nih.gov This suggests that while the thiazole scaffold is present in compounds with LOX inhibitory activity, specific structural features are crucial for this biological effect. The analysis of the structure-activity relationship of various thiazole derivatives has shown that thiazole-based thiazolidinones can be moderate to good LOX inhibitors, with the most favorable substituents on the benzene (B151609) ring being 4-NO2, 3-NO2, and 3-Cl. nih.gov

Gastric Ulcerogenic Effects

A significant drawback of many non-steroidal anti-inflammatory drugs (NSAIDs) is their tendency to cause gastrointestinal damage, including ulcers. This is primarily attributed to the non-selective inhibition of both COX-1 and COX-2 enzymes, as COX-1 plays a protective role in the gastric mucosa.

Studies on derivatives of 2-aminothiazole have shown promising results in terms of reduced ulcerogenic potential. A series of 4-arylthiazole acetic acid and 2-aminothiazole derivatives were investigated for their anti-inflammatory effects and their adverse effects on the gastrointestinal membrane. nih.gov Two compounds, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid (Compd. 29) and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid (Compd. 71), were found to have a lesser adverse effect on the gastrointestinal membrane compared to the reference drugs fentiazac (B92943) and ibuprofen. nih.gov Notably, Compound 29 showed almost no gastric damage even at higher dosages, alongside its good anti-edematous activity. nih.gov It has been demonstrated that gastric lesions are more likely to occur with the combined inhibition of both COX-1 and COX-2, and that COX-1 inhibition alone may not be sufficient to induce gastric ulceration. nih.gov

Antioxidant Activity

Free Radical Scavenging Effects

Reactive oxygen species (ROS) and other free radicals are implicated in the pathogenesis of various diseases, and the ability of a compound to scavenge these species is a measure of its antioxidant potential. Derivatives of this compound have been evaluated for their antioxidant and free radical scavenging activities.

A series of 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety were synthesized and their antioxidant activity was assessed. These compounds were found to be moderate to weak superoxide (B77818) radical scavengers, with IC50 values ranging from 17.2 to 48.6 µg/mL. nih.gov The activity of some of these compounds was comparable to that of the standard antioxidant used in the study. nih.gov The enhanced activity of certain derivatives was attributed to the presence of electron-donating groups, such as methoxy (B1213986) and hydroxyl groups, on the aromatic ring. nih.gov

In another study, a series of substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated for their DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging activity. nih.gov The results indicated that these compounds possess the ability to scavenge free radicals, with the presence of a fluoro group at the para position or a chloro group contributing to excellent activity. nih.gov

Table 2: Superoxide Radical Scavenging Activity of 2-Amino-5-methylthiazole (B129938) Derivatives

| Compound Series | IC50 Range (µg/mL) |

|---|---|

| 6(a-j) | 17.2 - 48.6 |

Data represents the range of IC50 values for a series of 2-amino-5-methylthiazole derivatives containing a 1,3,4-oxadiazole-2-thiol moiety. nih.gov

Central Nervous System (CNS) Activities

5-HT6 Receptor Antagonism and D2 Antagonism/Partial Agonism

Thiazole derivatives have also been explored for their potential to modulate central nervous system (CNS) targets, including serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which are implicated in various neurological and psychiatric disorders.

A novel thiazole derivative, (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl]pyrrolidin-3-yl]thiazole (NRA0045), has been shown to have high affinities for human cloned dopamine D4.2, D4.4, and D4.7 receptors, with Ki values of 2.54, 0.55, and 0.54 nM, respectively. nih.gov This compound is approximately 91-fold more potent at the dopamine D4.2 receptor compared to the human cloned dopamine D2L receptor. nih.gov NRA0045 also exhibits high affinity for the serotonin 5-HT2A receptor (Ki = 1.92 nM). nih.gov The blockade of both 5-HT2A and D2 receptors has been suggested as a mechanism that may promote the ability of 5-HT1A receptor stimulation to increase dopamine release in the prefrontal cortex. nih.gov

Furthermore, a series of benzothiazole-based ligands have been synthesized and shown to have dual activities at dopamine D2 and D3 receptors. frontiersin.org The efficacy and selectivity of these ligands for D2 and D3 receptor activation were found to be influenced by the regiochemistry and the nature of the functional groups attached to the heterocyclic core. frontiersin.org

Potential for Alzheimer's Disease Treatment

Thiazole and its derivatives have emerged as promising candidates in the search for effective treatments for Alzheimer's disease (AD). nih.gov The therapeutic strategy for AD often involves targeting multiple pathological factors, and thiazole-based compounds have demonstrated the ability to interact with several key elements in the disease's progression. nih.gov

Research has shown that thiazole and thiazolidine-based compounds can potentially ameliorate the pathological conditions of Alzheimer's by inhibiting cholinesterase (ChE) activity, as well as the aggregation of amyloid-beta (Aβ) peptide and tau proteins. nih.gov Furthermore, studies on cell models have identified thiazol-imidazole-acetamide derivatives as potent molecules with promising anti-Alzheimer's activity, exhibiting good blood-brain barrier permeability and low cytotoxicity. nih.gov

One of the primary therapeutic targets in AD is the enzyme acetylcholinesterase (AChE). A study focused on the synthesis and evaluation of new thiazole-based derivatives as potential AChE inhibitors identified several promising compounds. nih.gov Two compounds, in particular, demonstrated potent AChE inhibitory activities with IC50 values of 103.24 nM and 108.94 nM. nih.gov Molecular docking studies of these active compounds revealed a binding orientation within the active site of AChE similar to that of the established drug, donepezil. nih.gov

| Compound | IC50 (nM) for AChE | Relative Potency to Donepezil (%) |

|---|---|---|

| Derivative 10 | 103.24 | >50% |

| Derivative 16 | 108.94 | >50% |

| Derivative 13 | Moderate Activity | 25-50% |

| Derivative 17 | Moderate Activity | 25-50% |

| Derivative 18 | Moderate Activity | 25-50% |

Data sourced from a study on thiazole-based derivatives as potential acetylcholinesterase inhibitors. nih.gov

Anticonvulsant Action

The thiazole scaffold is a recurring structural motif in the development of novel anticonvulsant agents. mdpi.com Various derivatives have been synthesized and evaluated for their ability to protect against seizures in preclinical models.

A series of novel thiazolidin-4-one substituted thiazoles were prepared and screened for their antiepileptic potential using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. biointerfaceresearch.com These tests are standard models for identifying compounds with potential efficacy against generalized tonic-clonic and myoclonic seizures, respectively. One of the most active derivatives identified was 2-(4-Nitrophenyl)-3-(4-((4- phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one. biointerfaceresearch.com

In another study, thiazole-bearing 4-thiazolidinones were investigated as new anticonvulsant agents. mdpi.com Several compounds from this series demonstrated excellent anticonvulsant activity in both pentylenetetrazole-induced seizures and the maximal electroshock seizure test, along with relatively low acute toxicity. mdpi.comnih.gov For instance, 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one and 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide showed significant protective effects. mdpi.commdpi.com The anticonvulsant properties of another 4-thiazolidinone (B1220212) derivative, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222), were found to be pronounced in a model of chronic epileptogenesis. mdpi.com

| Compound | Activity in Pentylenetetrazole (PTZ) Assay | Activity in Maximal Electroshock (MES) Assay |

|---|---|---|

| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one Ib | Excellent | Excellent |

| 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide IId | Excellent | Excellent |

| [2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl]-acetic acid ethyl ester IIj | Excellent | Excellent |

Data highlights compounds with notable activity in preclinical seizure models. mdpi.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.gov Thiazole derivatives have been extensively investigated as potential inhibitors of these enzymes.

A study detailing the synthesis of a series of thiazole analogs evaluated their potential to inhibit both AChE and BChE. researchgate.net The results indicated that all synthesized analogs showed varied levels of butyrylcholinesterase inhibitory activity, with IC50 values ranging from 1.59 µM to 389.25 µM. researchgate.net Several of these compounds also demonstrated good to moderate acetylcholinesterase inhibitory potential. researchgate.net For example, analog 15 showed an IC50 value of 1.59 µM for BChE and 21.3 µM for AChE. researchgate.net

Another research effort focused on novel 2-benzoylhydrazine-1-carboxamides, which were designed as potential dual inhibitors of AChE and BChE. mdpi.com Most of these derivatives were found to inhibit both enzymes, with IC50 values in the micromolar range. mdpi.com This dual inhibition is considered a beneficial characteristic for potential Alzheimer's disease therapeutics.

| Analog | BChE IC50 (µM) | AChE IC50 (µM) |

|---|---|---|

| 7 | 1.77 ± 0.01 | N/A |

| 9 | 7.56 ± 0.01 | N/A |

| 12 | 6.21 ± 0.01 | N/A |

| 14 | 8.46 ± 0.01 | N/A |

| 15 | 1.59 ± 0.01 | 21.3 ± 0.50 |

| 19 | N/A | 36.6 ± 0.70 |

| 20 | N/A | 35.3 ± 0.64 |

Data from a study on the synthesis and cholinesterase inhibitory potential of thiazole analogs. N/A indicates data not highlighted for that specific enzyme in the source. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Modeling

Impact of Substituents on Biological Activity

The biological activity of thiazole (B1198619) derivatives is highly dependent on the nature of the substituents attached to the core structure. Research has shown that both electron-donating and electron-withdrawing groups can significantly modulate the efficacy of these compounds.

Electron-donating groups , such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), have been shown to enhance the antioxidant potential of some 2-amino-5-methylthiazole (B129938) derivatives.

Electron-withdrawing groups , like chloro (-Cl), bromo (-Br), and fluoro (-F) on an associated phenyl ring, often result in higher anticonvulsant and antiproliferative activity. mdpi.comresearchgate.net

Lipophilic groups (fat-loving) can also play a crucial role. For instance, the introduction of a bulky, lipophilic t-butyl group on certain thiazole carboxamide derivatives led to increased potency against both COX-1 and COX-2 enzymes, likely by interacting favorably with hydrophobic regions of the enzyme's active site.

The length of an acyl chain attached to the 2-amino group can influence antitumor activity. Studies comparing 2-acetamido (two-carbon chain) with 3-propanamido (three-carbon chain) moieties on the thiazole core found that the longer chain improved activity. nih.gov

Below is a summary of how different substituents impact the biological activity of thiazole derivatives.

Positional Effects of Functional Groups

The position of a functional group on the molecular scaffold is as critical as its chemical nature. Structure-activity relationship studies have revealed that the activity of 5-methylthiazole (B1295346) derivatives is dependent not only on the type of substituent but also on its position on an attached benzene (B151609) ring. nih.gov For example, when methoxy groups are added to a phenyl ring, their placement in the ortho, meta, or para position can distinctly alter the compound's antioxidant activity. This highlights the importance of spatial arrangement in dictating how the molecule interacts with its biological target. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It provides invaluable insights into the specific interactions between a ligand (the drug candidate) and its target enzyme or receptor at an atomic level.

Docking studies have been instrumental in elucidating the mechanism of action for 2-Acetamido-5-methylthiazole derivatives against several key biological targets.

E. coli MurB: To understand their antibacterial mechanism, 5-methylthiazole based thiazolidinones have been docked into the active site of E. coli MurB, an essential enzyme in bacterial cell wall synthesis. Docking analyses suggest that the inhibition of MurB is a probable mechanism for the antibacterial activity of these compounds. mdpi.comresearchgate.net

14α-lanosterol demethylase (CYP51): This enzyme is a critical target for antifungal agents. Molecular docking of 5-methylthiazole derivatives into the active site of Candida albicans CYP51 has been performed to explain their antifungal effects. mdpi.comresearchgate.net The results indicate that the antifungal activity likely involves the inhibition of this essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. mdpi.comresearchgate.netnih.gov

COX-1 Active Site: For anti-inflammatory activity, derivatives have been docked into the cyclooxygenase-1 (COX-1) active site. These studies revealed that the compounds fit well within the active site, establishing key interactions that explain their inhibitory effect. nih.gov

5-HT6 Receptor Homology Model: While specific docking studies of this compound into a 5-HT6 receptor homology model are not detailed in the available literature, homology modeling is a widely used technique to build 3D structures of receptors like 5-HT subtypes when experimental structures are unavailable. nih.govresearchgate.net Such models are crucial for designing and evaluating potential ligands through docking simulations. nih.govresearchgate.netnih.gov

Binding affinity, often represented by a docking score or estimated free energy of binding (e.g., in kcal/mol), quantifies the strength of the interaction between the ligand and its target. In studies involving human lanosterol (B1674476) 14α-demethylase, molecular modeling has been used to estimate the binding enthalpy and clarify the contribution of different amino acids to the free energy of ligand binding. nih.gov For thiazole derivatives targeting COX enzymes, molecular modeling has shown that differences in predicted binding energy can explain why a compound may be inactive against one isoform (e.g., COX-2) while active against another. nih.gov

A significant outcome of docking studies is the identification of specific amino acid residues within the target's active site that are crucial for binding and activity.

Arg 120 in COX-1: In the docking of 5-methylthiazole-based thiazolidinone derivatives into the COX-1 active site, the amino acid residue Arginine 120 (Arg 120) was identified as being responsible for the compound's activity. nih.gov Further studies on similar scaffolds confirmed that interactions with Arg 120, along with Tyr 355, are critical for anchoring the inhibitor within the COX-1 active site. nih.govmdpi.com The pi-cation interaction with Arg 120, in particular, is considered a structural basis for COX-1 selectivity. nih.gov

A summary of the key molecular targets and interacting residues is provided below.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations provide deep insights into a molecule's reactivity, stability, and other electronic properties. For acetamide (B32628) and thiazole derivatives, DFT has been used to study local reactivity in terms of Fukui functions and to analyze intramolecular interaction energies. nih.govresearchgate.net

These computational studies can determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which help in understanding the molecule's electronic behavior and reactivity. ekb.eg Furthermore, Natural Bond Orbital (NBO) analysis, performed using DFT results, can reveal the nature of intermolecular interactions, such as charge transfer between a drug molecule and its biological target (e.g., an amino acid like tyrosine), and identify the primary atoms involved in bond formation. nih.govresearchgate.netnih.gov

Electronic Structure Analysis

The electronic structure of thiazole derivatives, including compounds related to this compound, has been investigated using quantum chemistry methods to understand their reactivity and physico-chemical properties. asianpubs.org Computational techniques such as Density Functional Theory (DFT) are employed to analyze the molecular geometry and electronic properties. researchgate.net These studies involve calculating fundamental descriptors like heats of formation, dipole moments, and net atomic charges. asianpubs.org For instance, analysis of methyl-substituted thiazoles shows a predictable increase in the heat of formation with each addition of a methyl group, providing insight into the energetic stability of such compounds. asianpubs.org This type of analysis is crucial for understanding intramolecular charge transfer (ICT), which can be revealed through methods like Natural Bond Orbital (NBO) analysis. researchgate.net The distribution of electron density and electrostatic potential are key determinants of how the molecule interacts with biological targets.

Chemical Stability and ADME Profiles

The chemical stability of thiazole derivatives is often correlated with their electronic properties, particularly the energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap). researchgate.net A larger energy gap generally suggests greater stability and lower chemical reactivity. researchgate.net

In silico (computer-based) predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) are critical in early-stage drug discovery to assess the viability of a compound. Studies on various 2-aminothiazole (B372263) derivatives indicate that these compounds generally exhibit promising ADME profiles. mspsss.org.ua They are often predicted to have good oral bioavailability and are evaluated against multiple criteria for drug-likeness, including the rules established by Lipinski, Weber, Egan, and Mugge. mspsss.org.ua Furthermore, analyses of related structures show a high probability of intestinal absorption and high permeability in Caco-2 cell models, which are indicators of how well a drug may be absorbed in the human gut. mdpi.com

| ADME Parameter | Predicted Outcome for Related Thiazole Derivatives | Significance |

|---|---|---|

| Oral Bioavailability | Within optimal limits mspsss.org.ua | Indicates potential for oral administration. |

| Human Intestinal Absorption | Excellent probability (e.g., 90-95%) mdpi.com | Suggests efficient absorption from the gastrointestinal tract. |

| Caco-2 Permeability | High mdpi.com | Predicts the ability of the compound to cross the intestinal wall. |

| Drug-Likeness Rules | Compliance with Lipinski, Weber, Egan, and Mugge rules mspsss.org.ua | Shows that the molecule has physicochemical properties consistent with known oral drugs. |

Frontier Molecular Orbital Analysis